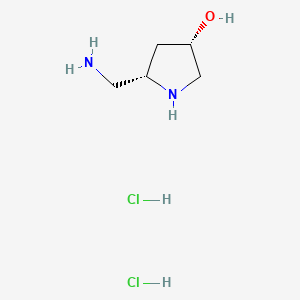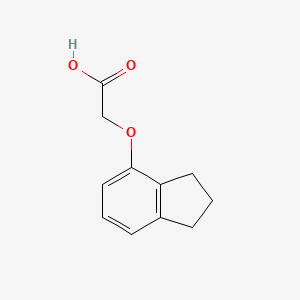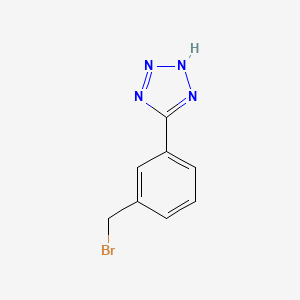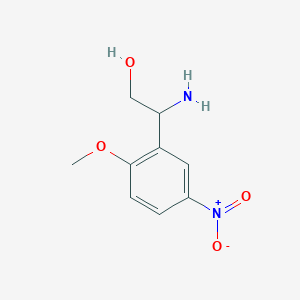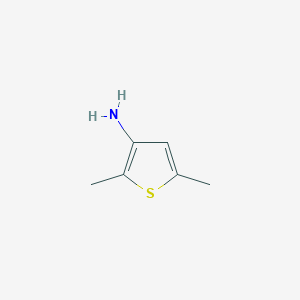![molecular formula C11H6F3N3 B13599029 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole](/img/structure/B13599029.png)
8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole is a heterocyclic compound that features a trifluoromethyl group attached to the indazole core. The trifluoromethyl group is known to enhance the biological activity, stability, and lipophilicity of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole at the C2 position.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar oxidative trifluoromethylation reactions. The use of environmentally friendly and cost-effective reagents like sodium trifluoromethanesulfinate makes this method suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the indazole core .
Applications De Recherche Scientifique
8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-(trifluoromethyl)-3H-pyrido[3,2-e]indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, such as enzymes and receptors. This binding can lead to the inhibition of specific pathways, such as kinase signaling pathways, which are crucial for cell growth and proliferation . The compound’s cytotoxic activity against cancer cells is attributed to its ability to induce apoptosis and disrupt the cell cycle .
Comparaison Avec Des Composés Similaires
Indazole: A heterocyclic compound with a similar core structure but without the trifluoromethyl group.
Trifluoromethylated Indoles: Compounds with a trifluoromethyl group attached to the indole core.
Pyrimidoindazoles: Compounds with a pyrimido ring fused to the indazole core.
Uniqueness: 8-(Trifluoromethyl)-3H-pyrido[3,2-e]indazole is unique due to the presence of the trifluoromethyl group, which enhances its biological activity, stability, and lipophilicity compared to similar compounds . This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Propriétés
Formule moléculaire |
C11H6F3N3 |
|---|---|
Poids moléculaire |
237.18 g/mol |
Nom IUPAC |
8-(trifluoromethyl)-3H-pyrazolo[4,3-f]quinoline |
InChI |
InChI=1S/C11H6F3N3/c12-11(13,14)6-3-7-8-5-16-17-10(8)2-1-9(7)15-4-6/h1-5H,(H,16,17) |
Clé InChI |
WKSPSLZJLAUTNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=N2)C(F)(F)F)C3=C1NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


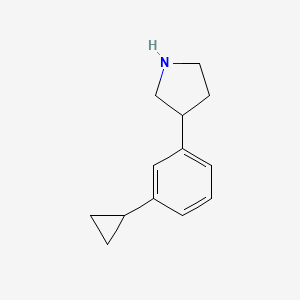

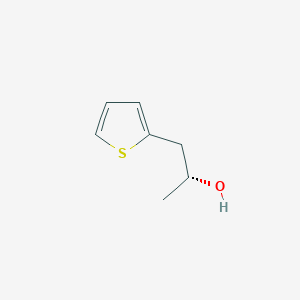
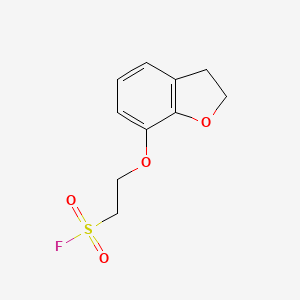
![4-[3-(3-Methoxyphenyl)propyl]piperidine](/img/structure/B13598985.png)


